4-(2-モルホリノエトキシ)安息香酸メチル

概要

説明

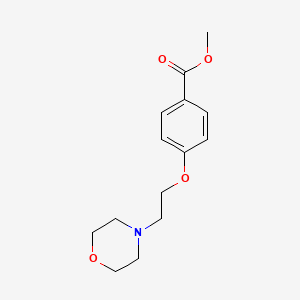

Methyl 4-(2-morpholinoethoxy)benzoate is a chemical compound with the molecular formula C14H19NO4. It is known for its unique structure, which includes a benzoate ester linked to a morpholine ring through an ethoxy chain. This compound is used in various scientific research applications due to its versatile chemical properties.

科学的研究の応用

Methyl 4-(2-morpholinoethoxy)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-(2-morpholinoethoxy)benzoate can be synthesized through a reaction between methyl 4-hydroxybenzoate and 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone as a solvent and heated to 50°C overnight. After cooling to room temperature, the resulting precipitate is filtered and washed with methanol to obtain the desired product .

Industrial Production Methods

Industrial production methods for Methyl 4-(2-morpholinoethoxy)benzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Methyl 4-(2-morpholinoethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring.

Oxidation and Reduction: The benzoate ester group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction reactions can modify the benzoate ester group.

作用機序

The mechanism of action of Methyl 4-(2-morpholinoethoxy)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various biological receptors, while the benzoate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

Methyl 4-hydroxybenzoate: A precursor in the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate.

4-(2-Chloroethyl)morpholine hydrochloride: Another precursor used in the synthesis.

Methyl 2-formyl benzoate: Known for its bioactive properties and used in similar research applications.

Uniqueness

Methyl 4-(2-morpholinoethoxy)benzoate is unique due to its combination of a benzoate ester and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

Methyl 4-(2-morpholinoethoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(2-morpholinoethoxy)benzoate has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 265.31 g/mol

- CAS Number : [not specified in sources]

This compound features a benzoate moiety linked to a morpholinoethyl ether, which may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that methyl 4-(2-morpholinoethoxy)benzoate exhibits significant antimicrobial activity. A study highlighted its effectiveness against vancomycin-resistant bacteria, suggesting it may serve as a potential lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further investigation in antibiotic development.

Anticancer Activity

In vitro studies have shown that derivatives of methyl 4-(2-morpholinoethoxy)benzoate can inhibit the growth of certain cancer cell lines. For instance, compounds related to this structure have been tested for their ability to induce apoptosis in breast cancer cells. The observed effects include modulation of apoptotic pathways and cell cycle arrest .

The biological activity of methyl 4-(2-morpholinoethoxy)benzoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism, thereby disrupting cancer cell proliferation.

- Interaction with DNA : Preliminary studies suggest that this compound can bind to DNA, potentially interfering with replication and transcription processes .

- Modulation of Signal Transduction Pathways : It may affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the effectiveness against resistant bacterial strains.

- Methodology : In vitro assays were conducted using various concentrations of methyl 4-(2-morpholinoethoxy)benzoate against clinical isolates.

- Results : The compound demonstrated significant inhibition zones compared to control antibiotics, indicating a promising profile against resistant strains.

-

Cytotoxicity in Cancer Cells :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : Cell viability assays (MTT assay) were performed alongside apoptosis assays.

- Results : The compound induced apoptosis in a dose-dependent manner, with significant effects observed at higher concentrations.

Data Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Vancomycin-resistant bacteria | 12.5 | Cell wall synthesis inhibition |

| Anticancer | Breast cancer cells | 15.0 | Apoptosis induction |

| Cytotoxicity | Various cancer cell lines | 20.0 | Cell cycle arrest |

特性

IUPAC Name |

methyl 4-(2-morpholin-4-ylethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-14(16)12-2-4-13(5-3-12)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUQDDPNECMPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。